3-Bromo-2-iodo-5-(trifluoromethoxy)aniline
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Overview
Description
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3INO and a molecular weight of 381.92 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline typically involves halogenation reactions. One common method is the iodination of 3-Bromo-5-(trifluoromethoxy)aniline using iodine and a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the aniline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cross-coupling reactions . These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted anilines.
Oxidation Products: Nitro derivatives of the aniline.
Reduction Products: Amines with reduced functional groups.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates. Its unique structure allows for the exploration of new bioactive molecules .
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and materials with specific properties due to the presence of halogen and trifluoromethoxy groups .
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethoxy groups. This activation facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
3-Bromo-5-iodopyridine: Contains a pyridine ring instead of an aniline ring.
2-Bromo-6-iodo-4-(trifluoromethoxy)aniline: Similar structure with different substitution pattern.
Uniqueness: 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the aniline ring. This unique arrangement provides distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWOKSZXAIZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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